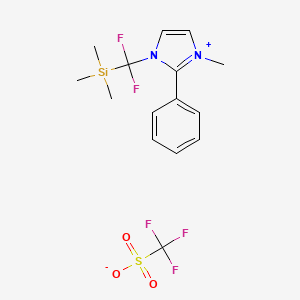
1-Trimethylsilyl-difluoromethyl-2-phenyl-3-methylimidazolium triflate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Trimethylsilyl-difluoromethyl-2-phenyl-3-methylimidazolium triflate is a chemical compound with the molecular formula C15H19F5N2O3SSi and a molecular weight of 430.47 g/mol. This compound is known for its unique structure, which includes a trimethylsilyl group, a difluoromethyl group, and a phenyl group attached to a methylimidazolium core. It is commonly used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
The synthesis of 1-Trimethylsilyl-difluoromethyl-2-phenyl-3-methylimidazolium triflate involves several steps. One common method includes the reaction of 1-trimethylsilyl-2-phenyl-3-methylimidazolium with difluoromethylating agents under specific conditions. The reaction typically requires the presence of a base and a solvent such as acetonitrile. The product is then purified through crystallization or chromatography to obtain the desired compound with high purity.
Industrial production methods for this compound may involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure efficient and cost-effective production. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis.
Analyse Chemischer Reaktionen
1-Trimethylsilyl-difluoromethyl-2-phenyl-3-methylimidazolium triflate undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the trimethylsilyl group can be replaced by other nucleophiles.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized products.
Reduction Reactions: Reduction reactions can convert the compound into its reduced forms.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted imidazolium salts, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Wissenschaftliche Forschungsanwendungen
1-Trimethylsilyl-difluoromethyl-2-phenyl-3-methylimidazolium triflate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-fluorine bonds.
Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate or as a building block for drug development.
Industry: The compound finds applications in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Trimethylsilyl-difluoromethyl-2-phenyl-3-methylimidazolium triflate involves its ability to participate in various chemical reactionsThe difluoromethyl group can enhance the compound’s reactivity and stability, making it a valuable intermediate in synthetic chemistry.
At the molecular level, the compound can interact with specific targets, such as enzymes or receptors, through its functional groups. These interactions can modulate the activity of the target molecules, leading to desired biological or chemical effects.
Vergleich Mit ähnlichen Verbindungen
1-Trimethylsilyl-difluoromethyl-2-phenyl-3-methylimidazolium triflate can be compared with other similar compounds, such as:
1-Trimethylsilyl-2-phenyl-3-methylimidazolium triflate: This compound lacks the difluoromethyl group, which can affect its reactivity and applications.
Difluoromethyl-2-phenyl-3-methylimidazolium triflate: This compound lacks the trimethylsilyl group, which can influence its stability and reactivity.
1-Trimethylsilyl-difluoromethyl-2-phenylimidazolium triflate: This compound lacks the methyl group on the imidazolium ring, which can impact its chemical properties and applications.
The presence of both the trimethylsilyl and difluoromethyl groups in this compound makes it unique and versatile for various applications in chemistry, biology, medicine, and industry.
Eigenschaften
Molekularformel |
C15H19F5N2O3SSi |
|---|---|
Molekulargewicht |
430.5 g/mol |
IUPAC-Name |
[difluoro-(3-methyl-2-phenylimidazol-3-ium-1-yl)methyl]-trimethylsilane;trifluoromethanesulfonate |
InChI |
InChI=1S/C14H19F2N2Si.CHF3O3S/c1-17-10-11-18(14(15,16)19(2,3)4)13(17)12-8-6-5-7-9-12;2-1(3,4)8(5,6)7/h5-11H,1-4H3;(H,5,6,7)/q+1;/p-1 |
InChI-Schlüssel |
DZHZOGYKWKTGKV-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]1=C(N(C=C1)C(F)(F)[Si](C)(C)C)C2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


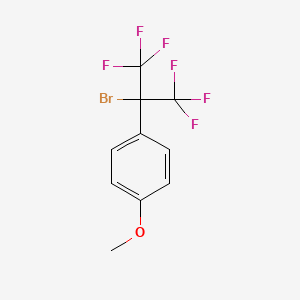
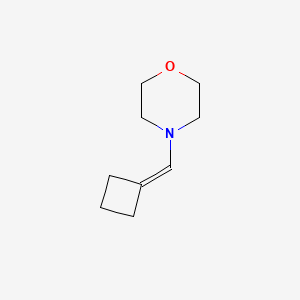
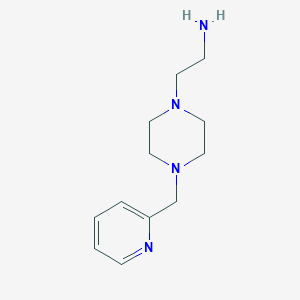
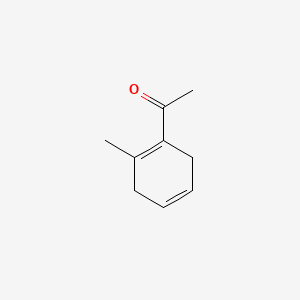

![(1R,3S)-3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic Acid [2,3,5,6-Tetrafluoro-4-(methoxymethyl)phenyl]methyl Ester-d3](/img/structure/B13828649.png)
![4-Methyl-4H-imidazo[1,5,4-DE]quinoxalin-5(6H)-one](/img/structure/B13828663.png)
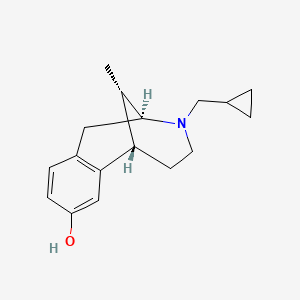
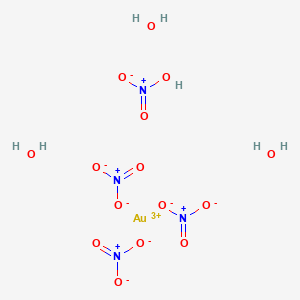
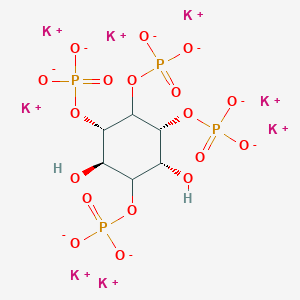
![(1S,2R,19R,22S,34S,37R,40R,52S)-64-[(2S,3R,4R,5S,6S)-6-carboxy-3-(decanoylamino)-4,5-dihydroxyoxan-2-yl]oxy-5,32-dichloro-2,26,31,44,49-pentahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaene-52-carboxylic acid](/img/structure/B13828679.png)

![[(1S,2R,4R)-4-[4-[[(1S)-2,3-dihydro-1H-inden-1-yl]amino]pyrrolo[2,3-d]pyrimidin-7-yl]-2-sulfamoyloxycyclopentyl]methyl sulfamate](/img/structure/B13828700.png)
![1,4,6-Triazaspiro[4.4]nonane](/img/structure/B13828708.png)
